molecular formula C21H24N2O2 B2726331 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide CAS No. 1396811-74-7

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide

Cat. No. B2726331
CAS RN: 1396811-74-7
M. Wt: 336.435
InChI Key: APYYCGKRKOHTKT-UHFFFAOYSA-N
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Description

“1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide” is a chemical compound. It’s a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H24N2O2. The structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain . They can undergo various reactions such as alkylation, aza-Michael addition, and Suzuki–Miyaura-type cross-couplings .

Scientific Research Applications

Protein Conformation Influence

The structural analog and precursor, L-azetidine-2-carboxylic acid, when incorporated into proteins in place of L-proline, significantly alters protein properties, particularly collagen. This substitution introduces conformational flexibility and reduces the stability of ordered polypeptide conformations, potentially destabilizing the collagen triple helix. Such modifications offer insights into the manipulation of protein structures for therapeutic or material science applications (Zagari, Némethy, & Scheraga, 1990).

Synthesis and Transformation of Derivatives

Exploration of 3-azetidinones and their transformation into 3-ethylideneazetidines, as detailed by Bauman and Duthaler (1988), highlights synthetic routes that are pivotal in the creation of novel compounds with potential for varied scientific applications. Such chemical methodologies can be foundational for developing new drugs or materials with unique properties (Bauman & Duthaler, 1988).

Carboxamide Function Protection

The protection of carboxamide functions using the trityl residue, as developed by Sieber and Riniker (1991), is an innovative technique in peptide synthesis, enhancing the stability and usability of peptides in scientific research. This methodology facilitates the creation of complex peptides for research or therapeutic uses (Sieber & Riniker, 1991).

Novel Reactions and Synthesis

The three-component reaction involving small-ring cyclic amines, as developed by Stephens et al. (2013), opens new pathways for synthesizing N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These precursors are essential for generating bioactive compounds, demonstrating the compound's role in facilitating the synthesis of potentially therapeutic agents (Stephens et al., 2013).

Conformationally Restricted Beta-amino Esters

Kiss et al. (2007) have developed a method for creating N-protected alkyl 3-aminoazetidine-2-carboxylic esters, representing a new class of conformationally restricted beta-amino esters. This approach offers a promising avenue for producing biologically relevant molecules with enhanced stability and specificity (Kiss, Mangelinckx, Fülöp, & de Kimpe, 2007).

Azetidine Ring Expansion

The study on the competitive ring expansion of azetidines into pyrrolidines and/or azepanes by Drouillat et al. (2016) explores the synthetic flexibility of azetidine derivatives. This work not only provides insights into the chemistry of azetidines but also suggests potential for creating diverse molecular scaffolds with applications in medicinal chemistry and drug design (Drouillat et al., 2016).

properties

IUPAC Name

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYCGKRKOHTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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